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Compound of Interest

Compound Name:
5,6-Dimethyl-2,3-dihydro-1H-

inden-1-one

Cat. No.: B093330 Get Quote

Introduction to 5,6-Dimethyl-2,3-dihydro-1H-
inden-1-one
5,6-Dimethyl-2,3-dihydro-1H-inden-1-one, a substituted indanone, is a valuable intermediate

in organic synthesis.[1][2] The indanone core is a prominent feature in numerous biologically

active natural products and plays a significant role in medicinal chemistry and the development

of pharmaceuticals.[3][4][5] The specific dimethyl substitution pattern of this compound

influences its chemical reactivity and potential applications, making precise characterization

essential. This guide will delve into its core physicochemical properties, outline a robust method

for its synthesis, and detail the analytical workflows required to unequivocally confirm its

molecular weight.

Physicochemical and Structural Properties
The foundational properties of a compound dictate its behavior in chemical systems. The

molecular weight, derived from the molecular formula, is a cornerstone of its identity, essential

for stoichiometric calculations in synthesis and for analytical characterization.

The molecular formula for 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one is C₁₁H₁₂O.[6] Based on

this, the molecular weight is calculated as follows:
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(11 x Atomic Mass of Carbon) + (12 x Atomic Mass of Hydrogen) + (1 x Atomic Mass of

Oxygen)

(11 x 12.011) + (12 x 1.008) + (1 x 15.999) = 160.21 g/mol

A summary of its key properties is presented below.

Property Value Source

IUPAC Name
5,6-dimethyl-2,3-dihydro-1H-

inden-1-one
PubChem[6]

CAS Number 16440-97-4 ChemBK[1][2]

Molecular Formula C₁₁H₁₂O PubChem[6]

Molecular Weight 160.21 g/mol PubChem[6]

Monoisotopic Mass 160.088815 Da PubChem[6]

Appearance Colorless solid ChemBK[1][2]

Melting Point 45-47 °C ChemBK[1][2]

Boiling Point 129-130 °C ChemBK[1][2]

Topological Polar Surface Area 17.1 Å² PubChem[6]

Synthesis via Intramolecular Friedel-Crafts
Acylation
The most powerful and common method for preparing 1-indanones is the intramolecular

Friedel-Crafts acylation of a suitable phenylpropionic acid derivative.[3][7] This electrophilic

aromatic substitution reaction provides a reliable pathway to the bicyclic indanone core.

Rationale for Synthetic Approach
The chosen precursor, 3-(3,4-dimethylphenyl)propanoic acid, contains the necessary carbon

skeleton. The reaction involves converting the carboxylic acid to a more reactive acyl chloride,

followed by cyclization using a Lewis acid catalyst like aluminum chloride (AlCl₃). The Lewis
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acid coordinates with the acyl chloride, generating a highly electrophilic acylium ion that is then

attacked by the electron-rich aromatic ring to form the new carbon-carbon bond, closing the

five-membered ring.

Synthesis Workflow Diagram
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Step 1: Acyl Chloride Formation

Step 2: Intramolecular Friedel-Crafts Acylation

Step 3: Workup & Purification
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Reflux
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Reactant & Catalyst

5,6-Dimethyl-2,3-dihydro-1H-inden-1-one

Final Product
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Caption: Workflow for the synthesis of 5,6-dimethyl-1-indanone.
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Detailed Experimental Protocol
Acyl Chloride Formation: In a flame-dried, round-bottom flask equipped with a reflux

condenser and a magnetic stirrer, suspend 3-(3,4-dimethylphenyl)propanoic acid (1.0 eq) in

thionyl chloride (2.0 eq). Heat the mixture to reflux for 2 hours. The reaction progress can be

monitored by the cessation of gas (HCl, SO₂) evolution.

Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl

chloride under reduced pressure. This step is critical to prevent unwanted side reactions in

the subsequent step. The resulting crude 3-(3,4-dimethylphenyl)propanoyl chloride is used

directly.

Friedel-Crafts Acylation: Dissolve the crude acyl chloride in anhydrous dichloromethane

(DCM). In a separate flask, prepare a suspension of aluminum chloride (AlCl₃, 1.1 eq) in

anhydrous DCM and cool it to 0 °C in an ice bath. Add the acyl chloride solution dropwise to

the AlCl₃ suspension with vigorous stirring.

Reaction and Quenching: After the addition is complete, allow the reaction mixture to stir at 0

°C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Carefully

pour the reaction mixture onto crushed ice containing concentrated HCl to quench the

reaction and decompose the aluminum complex.

Extraction and Purification: Separate the organic layer. Extract the aqueous layer twice with

DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and

brine, then dry over anhydrous sodium sulfate. After filtering, concentrate the solvent in

vacuo. Purify the crude product by column chromatography on silica gel to yield pure 5,6-
Dimethyl-2,3-dihydro-1H-inden-1-one.

Analytical Characterization and Molecular Weight
Confirmation
Following synthesis, a battery of analytical techniques is employed to confirm the structure and

purity of the compound. For verifying molecular weight, Mass Spectrometry is the definitive

method.

Role of Analytical Techniques
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Mass Spectrometry (MS): Directly measures the mass-to-charge ratio (m/z) of the molecular

ion, providing a highly accurate determination of the monoisotopic mass.[8] For 5,6-
Dimethyl-2,3-dihydro-1H-inden-1-one (C₁₁H₁₂O), the expected exact mass of the

molecular ion [M]⁺ is 160.0888 Da.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed

information about the chemical environment of the hydrogen and carbon atoms, respectively.

This confirms the connectivity of the atoms and the overall structure, indirectly validating the

molecular formula and thus the molecular weight.

Infrared (IR) Spectroscopy: Identifies the functional groups present. For an indanone, a

strong absorption peak corresponding to the ketone (C=O) stretch is expected around 1700

cm⁻¹, along with peaks for aromatic C=C and aliphatic C-H bonds.[8]

Analytical Workflow for Molecular Weight Verification

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pdf.benchchem.com/1345/Spectroscopic_Analysis_of_Indanone_Analogs_A_Comparative_Guide.pdf
https://www.benchchem.com/product/b093330?utm_src=pdf-body
https://www.benchchem.com/product/b093330?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/27878
https://pdf.benchchem.com/1345/Spectroscopic_Analysis_of_Indanone_Analogs_A_Comparative_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purified Synthetic Product

Mass Spectrometry (EI-MS) Structural Confirmation
(NMR, IR)

Obtain Mass Spectrum

Identify Molecular Ion Peak [M]⁺

m/z = 160.09

Compare with Theoretical Exact Mass
(160.0888 Da)

Molecular Weight Confirmed

Data Corroborates
Molecular Formula

Click to download full resolution via product page

Caption: Self-validating workflow for molecular weight confirmation.

Protocol for Mass Spectrometry Analysis
This protocol describes the use of Electron Ionization Mass Spectrometry (EI-MS), a common

and robust technique for analyzing small organic molecules.[8]
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Sample Preparation: Prepare a dilute solution of the purified 5,6-Dimethyl-2,3-dihydro-1H-
inden-1-one in a volatile organic solvent (e.g., methanol or dichloromethane).

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the

instrument parameters for EI, typically with an electron energy of 70 eV.

Sample Introduction: Introduce the sample into the ion source. For volatile compounds, this

is often done via a gas chromatograph (GC-MS), which provides an additional layer of

separation and purity analysis.

Ionization and Fragmentation: In the ion source, the sample molecules are bombarded with

high-energy electrons. This typically ejects an electron from the molecule to form the

positively charged molecular ion ([M]⁺). Some molecular ions will further fragment into

smaller, characteristic ions.

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Data Interpretation: The resulting mass spectrum plots ion abundance versus m/z. The peak

with the highest m/z value that corresponds to the intact molecule is the molecular ion peak.

For 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one, this peak should appear at an m/z of

approximately 160. The high-resolution mass measurement should align with the theoretical

exact mass of 160.0888 Da. The fragmentation pattern observed can be further analyzed to

provide additional structural confirmation.

Conclusion
The molecular weight of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one is 160.21 g/mol , a value

derived from its molecular formula of C₁₁H₁₂O. This fundamental property is not merely a

calculated value but is empirically verifiable through rigorous analytical techniques. A robust

synthetic pathway, such as intramolecular Friedel-Crafts acylation, coupled with a self-

validating analytical workflow centered on mass spectrometry, provides an unequivocal

confirmation of this value. This comprehensive approach ensures the identity, purity, and

quality of the compound, which is paramount for its successful application in research,

particularly in the fields of medicinal chemistry and advanced materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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